molecular formula C13H9Cl3O B1597978 3,3',4-Trichlorobenzhydrol CAS No. 844683-48-3

3,3',4-Trichlorobenzhydrol

Cat. No. B1597978
CAS RN: 844683-48-3
M. Wt: 287.6 g/mol
InChI Key: ORTUOKHMNDXTIE-UHFFFAOYSA-N
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Description

3,3’,4-Trichlorobenzhydrol is a biochemical compound with the molecular formula C13H9Cl3O and a molecular weight of 287.57 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3,3’,4-Trichlorobenzhydrol consists of 13 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, and 1 oxygen atom . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

3,3’,4-Trichlorobenzhydrol has a molecular weight of 287.57 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .

properties

IUPAC Name

(3-chlorophenyl)-(3,4-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTUOKHMNDXTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC(=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375289
Record name 3,3',4-Trichlorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

844683-48-3
Record name 3,3',4-Trichlorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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